Volasertib trihydrochloride

Oncology Pharmacokinetics Drug Development

PLK1 researchers often face tool compounds with poor pharmacokinetics or confounding off-target activity, undermining translational data. Volasertib trihydrochloride solves both: engineered as a second-generation dihydropteridinone with a clean selectivity window and clinically validated PK. • PLK1 IC50 = 0.87 nM; 6-fold selectivity over PLK2 (5 nM), 65-fold over PLK3 (56 nM); no inhibition of >50 kinases at 10 µM • Terminal half-life ~135 h in patients; high oral bioavailability supports once-weekly IV or daily oral dosing in vivo • Active in taxane-resistant xenografts; Phase II AML data with cytarabine combination provides translational rationale Standard supply includes ≥98% purity, ambient-temperature shipping, and batch-specific CoA for reliable procurement.

Molecular Formula C34H53Cl3N8O3
Molecular Weight 728.2 g/mol
CAS No. 946161-17-7
Cat. No. B1258170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVolasertib trihydrochloride
CAS946161-17-7
Molecular FormulaC34H53Cl3N8O3
Molecular Weight728.2 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl
InChIInChI=1S/C34H50N8O3.3ClH/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23;;;/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38);3*1H/t25?,26?,28-;;;/m1.../s1
InChIKeyJFEPFDDQDQBWIL-NGDVEHRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Volasertib Trihydrochloride: PLK1 Inhibitor Overview


Volasertib trihydrochloride (also known as BI 6727 trihydrochloride; CAS 946161-17-7) is the highly water-soluble trihydrochloride salt form of the orally active, ATP-competitive Polo-like kinase 1 (PLK1) inhibitor Volasertib . Volasertib is a second-generation dihydropteridinone derivative, specifically designed as an improved successor to the first-generation PLK1 inhibitor BI 2536 [1]. As a selective inhibitor of PLK1 (with an IC50 of 0.87 nM in cell-free assays), it also exhibits measurable but significantly lower potency against the closely related kinases PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM) . The compound has been evaluated in multiple Phase I/II clinical trials for solid tumors and hematological malignancies, most notably acute myeloid leukemia (AML) [2].

PLK1 target engagement studies (ATP-competitive inhibitor)
Kinase selectivity research workflow (PLK family profiling)
AML and solid tumor xenograft model research

Volasertib Trihydrochloride: Substitution Risks


Selecting a PLK1 inhibitor for preclinical or clinical research is not a commodity decision. While several compounds target the PLK1 ATP-binding pocket, they diverge significantly in their kinase selectivity profiles, pharmacokinetic (PK) properties, and clinical development history. First-generation inhibitors like BI 2536 suffer from poor pharmacokinetics, including a short half-life and limited volume of distribution, which curtailed their clinical utility [1]. In contrast, Volasertib was explicitly engineered to overcome these liabilities, demonstrating a substantially improved PK profile [2]. Furthermore, other PLK1 inhibitors in the class, such as GSK461364 and rigosertib, exhibit different selectivity fingerprints and clinical stage of development, making direct interchange impossible without altering experimental outcomes or translational relevance [3][4]. The following quantitative evidence demonstrates precisely where Volasertib trihydrochloride differentiates itself from its closest analogs.

PK profile may not transfer
Earlier PLK1 inhibitors (e.g., BI 2536) have limited half-life and exposure; pharmacokinetic endpoints may differ significantly, altering sustained target engagement in vivo.
Dual PLK1/BRD4 off-target effects
Inhibitors with dual PLK1/BRD4 activity introduce BRD4-related confounding, which may shift mechanistic interpretation away from PLK1-specific biology.
Multi-kinase mechanism mismatch
Multi-kinase agents (e.g., rigosertib) inhibit PI3K/AKT alongside PLK1, complicating pathway deconvolution; ATP-competitive PLK1 selectivity may not be assumed.

Volasertib Trihydrochloride: Comparator Differentiation


Pharmacokinetic Advantage vs. BI 2536

A direct head-to-head comparison of pharmacokinetic parameters reveals Volasertib's clear superiority over its predecessor BI 2536. In xenograft models, Volasertib demonstrated a high volume of distribution (Vss) indicative of excellent tissue penetration, a prolonged terminal half-life (t1/2), and high oral bioavailability [1]. These preclinical properties translated directly to the clinic, where Volasertib achieved a long median terminal half-life of ~135 hours in patients, enabling a convenient once-weekly intravenous administration schedule in Phase I/II trials [2]. This contrasts sharply with BI 2536, whose poor PK profile necessitated more frequent and complex dosing schedules, ultimately contributing to the discontinuation of its development [1].

PK Profile vs BI 2536
Head-to-head
VolasertibMedian t1/2 ≈ 135 h (patients)
vs
BI 2536Short half-life (discontinued)
Supports sustained target engagement in PK model; reported PK endpoint context
Phase I clinical PK data; model-dependent interpretation
Oncology Pharmacokinetics Drug Development

Kinase Selectivity vs. BI 2536 and GSK461364

Volasertib exhibits a well-defined selectivity window for PLK1 over its closest family members PLK2 and PLK3, with IC50 values of 0.87 nM, 5 nM, and 56 nM, respectively . This corresponds to 6-fold selectivity over PLK2 and 65-fold over PLK3. Critically, when profiled at 10 µM against a broad panel of >50 other kinases, Volasertib showed no significant inhibitory activity, underscoring its high target selectivity . This profile is distinct from that of BI 2536, which is a dual PLK1/BRD4 inhibitor with an IC50 of 25 nM for BRD4 [1]. Additionally, Volasertib's selectivity differs from that of GSK461364, another PLK1 inhibitor with a different binding mode and kinase inhibition profile [2].

PLK1 Selectivity
Reported
IC50 0.87 nM (PLK1), 6-fold vs PLK2, 65-fold vs PLK3
Supports PLK1-selective pathway interpretation
Cell-free assays at 7.5 µM ATP; >50 kinase panel clean at 10 µM
Kinase Selectivity Chemical Biology Target Engagement

Antiproliferative Activity Across Cancer Cell Lines

Volasertib demonstrates consistent and potent antiproliferative activity across a wide array of cancer cell lines, with EC50 values ranging from 11 nM to 37 nM [1]. This includes strong activity against hematological malignancies, with IC50 values in AML cell lines as low as 16±6 nM for MV-4-11 cells and 56±39 nM for THP-1 cells . In direct comparisons, Volasertib, rigosertib, and onvansertib all exhibited nanomolar-level cytotoxicity against SCLC cell lines, but Volasertib's activity was part of a broader clinical development program that includes validated in vivo efficacy in multiple xenograft models [2].

Antiproliferative EC50
Context-dependent
EC50 11–37 nM across cancer cell lines
Supports cell-model proliferation endpoint review
72h growth inhibition assays; AML IC50 16±6 nM (MV-4-11)
Cancer Cell Biology Antiproliferative Assays Oncology

ATP-Competitive Mechanism vs. Rigosertib

Volasertib acts as a highly selective, ATP-competitive inhibitor of PLK1, binding directly to the kinase's ATP-binding pocket [1]. In contrast, rigosertib is a multi-kinase inhibitor with activity against PI3K, AKT, and PLK1, and its mechanism of PLK1 inhibition has been reported to involve non-ATP-competitive interactions in some contexts [2]. This fundamental difference in mechanism and target selectivity means that experimental outcomes (e.g., pathway modulation, resistance mechanisms) cannot be assumed to be equivalent.

Mechanism vs Rigosertib
Class-level
VolasertibATP-competitive PLK1 inhibitor
vs
RigosertibMulti-kinase (PI3K/AKT/PLK1), non-ATP-competitive reported
Mechanism review for PLK1-specific pathway studies
Biochemical kinase assays; distinct signaling modulation expected
Mechanism of Action Kinase Inhibition Drug Discovery

In Vivo Efficacy in Resistant Xenograft Models

Volasertib has demonstrated robust in vivo efficacy in multiple clinically relevant xenograft models. Notably, it maintained significant antitumor activity in a taxane-resistant xenograft model, indicating a potential advantage in tumors that have developed resistance to standard-of-care chemotherapies [1]. Additionally, in a human AML xenograft model, Volasertib treatment resulted in substantial tumor growth inhibition, supporting its clinical investigation in this indication [2]. These findings differentiate Volasertib from PLK1 inhibitors that lack demonstrated activity in resistant models or specific hematological malignancies.

In Vivo Xenograft Efficacy
Reported
VolasertibActivity in taxane-resistant & AML models
vs
Other PLK1 inhibitorsVariable activity; inconsistent resistant-model data
Supports in vivo model-response endpoint review
Mouse xenograft models; model-specific response context
In Vivo Pharmacology Xenograft Models Drug Resistance

Volasertib Trihydrochloride: Application Scenarios


AML Translational Research

For studies investigating PLK1 inhibition in AML, Volasertib trihydrochloride is the preferred tool compound. Its potent in vitro activity against AML cell lines (e.g., MV-4-11 IC50 = 16±6 nM) , combined with robust efficacy in AML xenograft models [1] and clinical validation in Phase II AML trials [2], provides a strong translational rationale that other PLK1 inhibitors lack. This makes it ideal for combination studies with standard-of-care agents like cytarabine, where a specific dosing regimen has been patented for AML [3].

Taxane-Resistant Tumor Models

Researchers studying mechanisms of taxane resistance and exploring therapeutic strategies to overcome it should prioritize Volasertib trihydrochloride. The compound has demonstrated significant antitumor activity in taxane-resistant xenograft models [4], a feature not commonly reported for other PLK1 inhibitors. This evidence supports its use in preclinical studies aiming to target resistant cell populations.

Favorable Pharmacokinetics for In Vivo Studies

For in vivo studies where sustained target engagement with a convenient dosing schedule is critical, Volasertib trihydrochloride offers a distinct advantage. Its long terminal half-life of ~135 hours in patients [5] and high oral bioavailability in preclinical models [4] translate to practical dosing regimens (e.g., once-weekly intravenous or daily oral). This is a clear improvement over the first-generation PLK1 inhibitor BI 2536, which was limited by poor PK, and makes Volasertib trihydrochloride a more manageable tool for chronic dosing studies.

PLK1-Specific Mechanistic Studies

When the research objective is to elucidate PLK1-specific signaling pathways and functions without confounding off-target effects, Volasertib trihydrochloride is the superior choice. Its selectivity profile—6-fold and 65-fold over PLK2 and PLK3, respectively, and no significant inhibition of >50 other kinases at 10 µM —contrasts with the dual PLK1/BRD4 inhibition of BI 2536 [6] and the multi-kinase activity of rigosertib. This cleaner pharmacology makes Volasertib trihydrochloride a more precise probe for PLK1 biology.

Application
Selection Property
Validation Focus
AML cell-line and xenograft model studies
PLK1 inhibition potency context
AML model endpoint response
Taxane-resistant tumor xenograft models
Drug-resistance model fit
Resistant tumor growth inhibition endpoint
In vivo PK/PD studies
Sustained exposure profile
Dosing schedule and exposure-response context
PLK1-specific mechanistic studies
Kinase selectivity profile
Off-target pathway confounding review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Volasertib trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.